xestospongin c

Vue d'ensemble

Description

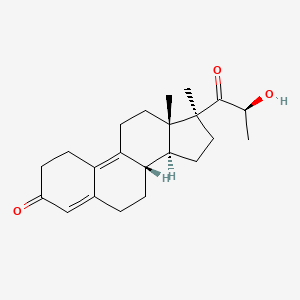

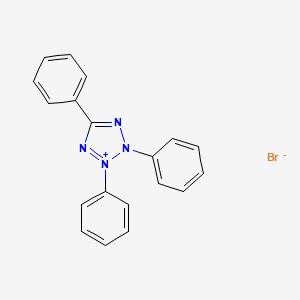

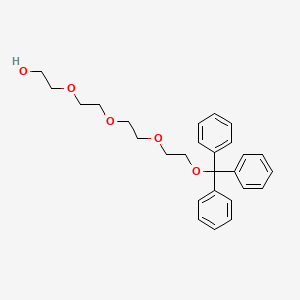

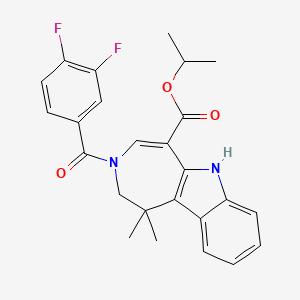

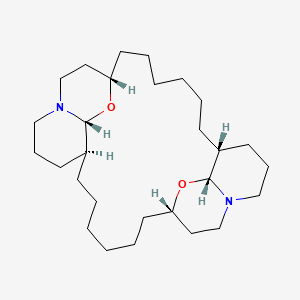

Xestospongin C est un alcaloïde macrocyclique bis-1-oxaquinolizidine isolé à partir d'éponges marines, plus précisément du genre Xestospongia . Il est connu pour ses effets inhibiteurs puissants sur les récepteurs de l'inositol 1,4,5-trisphosphate (IP3), qui jouent un rôle crucial dans la signalisation du calcium au sein des cellules .

Applications De Recherche Scientifique

Xestospongin C has a wide range of scientific research applications, including:

Mécanisme D'action

Xestospongin C, also known as (-)-xestospongin C or BSPBio_001272, is a marine natural product isolated from the Pacific basin sponges . It has been noted for its vasodilatory properties and its role in neurobiology .

Target of Action

The primary target of this compound is the inositol 1,4,5-triphosphate receptor (IP3R) . IP3Rs are important signal transduction messengers that promote the mobilization of Ca2+ from intracellular stores .

Mode of Action

This compound acts as a potent, reversible, and membrane-permeable blocker of IP3-mediated Ca2+ release . It also inhibits the sarcoplasmic reticulum Ca2+ ATPase pump at certain concentrations .

Biochemical Pathways

In intact smooth muscle cells, however, this compound appears to inhibit voltage-dependent Ca2+ and K+ currents at a concentration range similar to that at which it inhibits the IP3 receptor .

Pharmacokinetics

It is known to be a membrane-permeable compound , suggesting it can cross cell membranes to exert its effects.

Result of Action

This compound inhibits the increase in intracellular calcium in vascular smooth muscle cells completely at a certain concentration . It also inhibits the sarcoplasmic reticulum Ca2+ ATPase pump at certain concentrations . These actions result in the attenuation of the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells .

Action Environment

The action of this compound is influenced by the cellular environment. For instance, in the absence of external Ca2+, this compound inhibits the transient increase in [Ca2+]i induced by DNP-HSA . Furthermore, the compound’s action may be influenced by factors such as the presence of other ions, the state of the cell membrane, and the presence of other signaling molecules .

Analyse Biochimique

Biochemical Properties

Xestospongin C plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It antagonizes the calcium-releasing action of inositol-1,4,5-triphosphate (IP3) at the receptor level . This interaction with IP3 receptors is crucial in regulating intracellular calcium levels, which are vital for various cellular processes .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it blocks the increase in intracellular calcium in vascular smooth muscle cells . It also inhibits the sarcoplasmic reticulum Ca2+ ATPase pump at certain concentrations .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a selective, reversible inositol 1,4,5-trisphosphate receptor (IP3R) inhibitor . It blocks IP3-induced Ca2+ release from cerebellar microsomes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in several metabolic pathways, including those involving enzymes or cofactors. It plays a role in the regulation of intracellular calcium levels, which are crucial for various cellular processes .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Xestospongin C peut être synthétisé par une série de réactions organiques complexes. La voie synthétique implique généralement la construction du noyau macrocyclique bis-1-oxaquinolizidine, suivie de modifications de groupes fonctionnels pour atteindre la structure souhaitée . La synthèse nécessite un contrôle précis des conditions de réaction, y compris la température, le pH, et l'utilisation de catalyseurs et de réactifs spécifiques.

Méthodes de production industrielle

La production industrielle de this compound n'est pas largement rapportée, probablement en raison de la complexité de sa synthèse et de la disponibilité de sources naturelles. Les progrès de la chimie organique synthétique pourraient ouvrir la voie à des méthodes de production industrielle plus efficaces à l'avenir .

Analyse Des Réactions Chimiques

Types de réactions

Xestospongin C subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la structure de la this compound.

Réactifs et conditions communs

Les réactifs communs utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution . Les conditions de réaction impliquent généralement des températures contrôlées, des solvants spécifiques et des catalyseurs pour atteindre les transformations souhaitées.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant l'activité biologique du composé .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement les récepteurs IP3, qui sont responsables de la libération du calcium des réserves intracellulaires . En bloquant ces récepteurs, la this compound empêche la mobilisation du calcium, modulant ainsi divers processus cellulaires qui dépendent de la signalisation du calcium . Cette inhibition est réversible et n'affecte pas les autres canaux calciques, tels que les récepteurs de la ryanodine .

Comparaison Avec Des Composés Similaires

Composés similaires

Xestospongin A : Un autre membre de la famille des xestospongines avec des effets inhibiteurs similaires sur les récepteurs IP3.

Xestospongin D : Partage des similitudes structurelles avec la xestospongin C et présente des activités biologiques comparables.

Araguspongine B : Un composé apparenté avec des propriétés biologiques distinctes mais des caractéristiques structurelles similaires.

Unicité

This compound est unique en raison de sa haute sélectivité pour les récepteurs IP3 et de son mécanisme d'inhibition réversible . Contrairement à certains autres inhibiteurs, il n'interagit pas avec le site de liaison de l'IP3, ce qui en fait un outil précieux pour étudier la signalisation du calcium sans affecter les autres voies .

Propriétés

Numéro CAS |

88903-69-9 |

|---|---|

Formule moléculaire |

C28H50N2O2 |

Poids moléculaire |

446.7 g/mol |

Nom IUPAC |

(1R,8R,10S,15S,22R,29S)-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontane |

InChI |

InChI=1S/C28H50N2O2/c1-3-7-15-25-17-21-30-20-10-14-24(28(30)31-25)12-6-2-4-8-16-26-18-22-29-19-9-13-23(11-5-1)27(29)32-26/h23-28H,1-22H2/t23-,24+,25-,26-,27+,28+/m1/s1 |

Clé InChI |

PQYOPBRFUUEHRC-HCKQMYSWSA-N |

SMILES |

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |

SMILES isomérique |

C1CCC[C@@H]2CCN3CCC[C@@H]([C@@H]3O2)CCCCCC[C@@H]4CCN5CCC[C@H]([C@@H]5O4)CC1 |

SMILES canonique |

C1CCCC2CCN3CCCC(C3O2)CCCCCCC4CCN5CCCC(C5O4)CC1 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Xestospongin C; Xestospongin-C; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Xestospongin C?

A1: this compound primarily targets IP3Rs, a family of Ca2+ channels located on the endoplasmic reticulum (ER) membrane. [, , , , ] These receptors play a crucial role in regulating intracellular Ca2+ signaling by releasing Ca2+ from the ER into the cytoplasm upon binding to IP3. [, , , , ]

Q2: What are the downstream consequences of this compound inhibiting IP3Rs?

A2: Inhibiting IP3Rs with this compound disrupts IP3-mediated Ca2+ signaling, impacting various cellular processes regulated by Ca2+, such as:

- Smooth muscle contraction: this compound attenuates contractions induced by agonists that act through the IP3 pathway in various smooth muscle types, including vascular smooth muscle. [, , , , ]

- Neurotransmitter release: Studies have shown this compound can inhibit glutamate release from neurons, which is dependent on intracellular Ca2+ signaling. [, ]

- Cell proliferation and apoptosis: this compound has demonstrated the ability to modulate cell proliferation and apoptosis in different cell types, highlighting the role of IP3R-mediated Ca2+ signaling in these processes. [, , ]

Q3: Does this compound exhibit any off-target effects?

A4: Research indicates that this compound may also inhibit the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, albeit at higher concentrations than required for IP3R inhibition. [] This finding necessitates careful interpretation of experimental results and consideration of potential off-target effects.

Q4: What is the molecular formula and weight of this compound?

A5: this compound (C30H42N2O6) has a molecular weight of 526.66 g/mol. []

Q5: How has the structure-activity relationship (SAR) of this compound been investigated?

A6: Several studies have explored the SAR of this compound and its analogs. Modifying the macrocyclic ring structure, substituent groups, and stereochemistry has revealed crucial elements for its potency and selectivity toward IP3R subtypes. [] For instance, the presence of the C2-symmetric macrocycle and the specific stereochemistry at C9 are critical for its activity. []

Q6: What analytical techniques are employed to characterize and quantify this compound?

A6: Commonly used techniques for this compound analysis include:

- High-performance liquid chromatography (HPLC): HPLC enables separation and quantification of this compound in complex mixtures. []

- Mass spectrometry (MS): MS techniques are employed for structural characterization and sensitive detection of this compound and its metabolites. []

- Nuclear magnetic resonance (NMR) spectroscopy: NMR provides detailed structural information about this compound. []

Q7: What are the known toxicological properties of this compound?

A7: While this compound is a valuable research tool, its toxicological profile requires further investigation. Information on its long-term effects, potential for carcinogenicity, mutagenicity, and reproductive toxicity is limited. Therefore, appropriate safety measures should be taken when handling and using this compound.

Q8: What are the potential therapeutic applications of this compound?

A8: Given its role in modulating intracellular Ca2+ signaling, this compound holds promise as a potential therapeutic agent for conditions involving dysregulated Ca2+ homeostasis, such as:

- Neurological disorders: this compound's ability to attenuate glutamate excitotoxicity suggests potential for treating conditions like Alzheimer's disease, Parkinson's disease, and stroke. [, ]

- Cardiovascular diseases: this compound's effects on vascular smooth muscle contraction and cardiac myocyte function warrant further investigation for its potential in treating hypertension, heart failure, and arrhythmias. [, ]

- Inflammatory conditions: Modulating inflammatory responses through IP3R inhibition makes this compound a potential target for treating inflammatory diseases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.